

An In-depth Technical Guide to 4'-Fluorobiphenyl-4-carbaldehyde

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Compound of Interest

Compound Name: 4'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B024167

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4'-Fluorobiphenyl-4-carbaldehyde**, a key building block in organic synthesis and pharmaceutical development. This document outlines its chemical properties, experimental protocols for its synthesis, and its applications, particularly within the realm of drug discovery.

Chemical Identity and Properties

4'-Fluorobiphenyl-4-carbaldehyde is an aromatic aldehyde featuring a biphenyl backbone with a fluorine substituent. The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of **4'-Fluorobiphenyl-4-carbaldehyde**

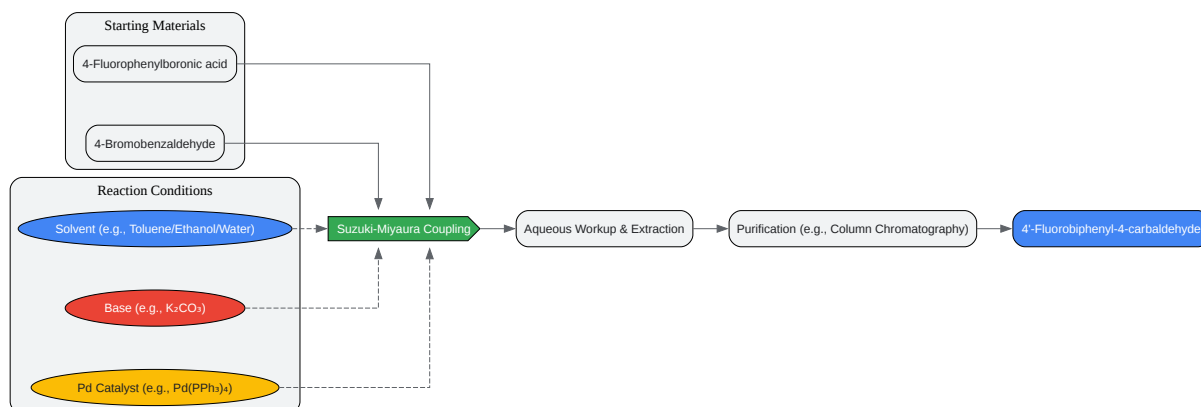
Property	Value	Reference
CAS Number	60992-98-5	[1]
Molecular Formula	C ₁₃ H ₉ FO	[1]
Molecular Weight	200.21 g/mol	[1]
Appearance	Off-white to yellow powder	[1]
Purity	≥ 97% (GC)	[1]
Storage Conditions	0-8°C	[1]

Table 2: CAS Numbers of Related Isomers

Compound Name	CAS Number
2'-Fluorobiphenyl-4-carbaldehyde	57592-42-4 [2]
4'-Fluorobiphenyl-3-carboxaldehyde	164334-74-1

Synthesis of 4'-Fluorobiphenyl-4-carbaldehyde

The primary method for synthesizing **4'-Fluorobiphenyl-4-carbaldehyde** is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura reaction. This reaction forms the carbon-carbon bond between the two phenyl rings.



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Figure 1: Synthetic workflow for **4'-Fluorobiphenyl-4-carbaldehyde**.

This protocol is adapted from a well-established procedure for the synthesis of biphenyl aldehydes and is applicable for the preparation of **4'-Fluorobiphenyl-4-carbaldehyde**.

Materials:

- 4-Bromobenzaldehyde
- 4-Fluorophenylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

- Base (e.g., Potassium carbonate)
- Solvent system (e.g., Toluene, ethanol, and water)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for chromatography

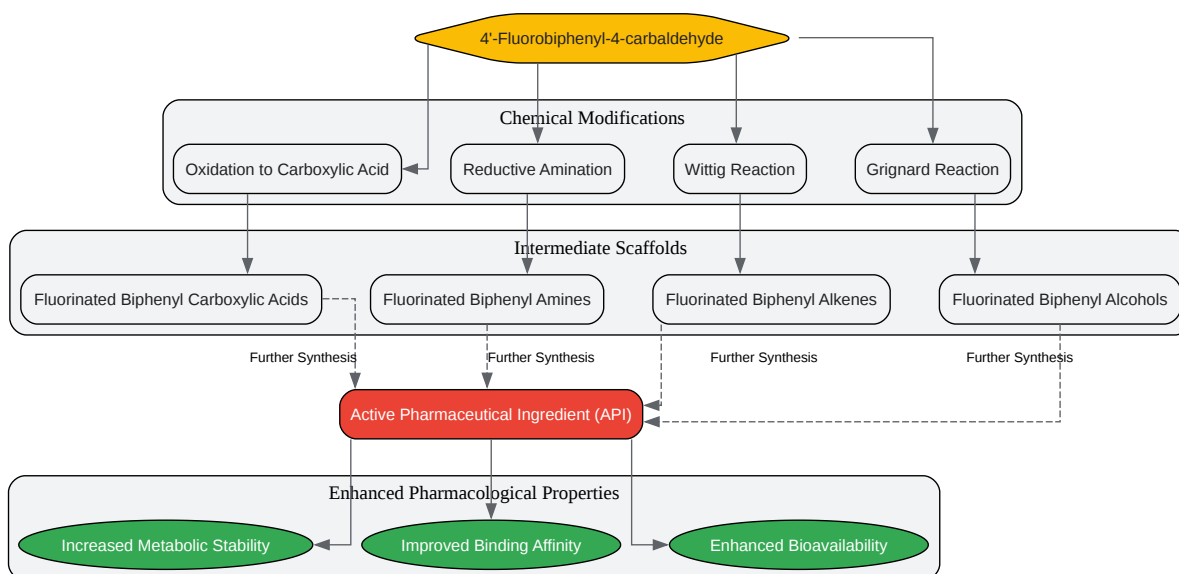
Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent and Catalyst Addition:** Add the degassed solvent system (e.g., a 2:1:1 mixture of toluene, ethanol, and water). To this mixture, add the palladium catalyst (0.02 eq).
- **Reaction:** Heat the mixture to reflux (approximately 80-90°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with a brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure **4'-Fluorobiphenyl-4-carbaldehyde**.

Role in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and better bioavailability.

4'-Fluorobiphenyl-4-carbaldehyde serves as a versatile precursor for a variety of complex molecules. The aldehyde functional group is readily transformable into other functionalities, allowing for its incorporation into diverse molecular scaffolds. The fluorinated biphenyl moiety is a common feature in many biologically active compounds.



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Figure 2: Role of **4'-Fluorobiphenyl-4-carbaldehyde** in drug development.

While a specific signaling pathway directly modulated by **4'-Fluorobiphenyl-4-carbaldehyde** is not publicly documented, its derivatives are of significant interest in the development of novel therapeutics. The fluorinated biphenyl scaffold is explored in the design of inhibitors for various enzymes and receptors implicated in a range of diseases. The rationale for its use lies in the advantageous properties conferred by the fluorine atom, as depicted in the diagram above. The compound is a valuable tool for medicinal chemists aiming to optimize lead compounds and develop new drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

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References

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